molecular formula C9H11NOS B2819933 N-[2-(thiophen-2-yl)ethyl]prop-2-enamide CAS No. 1155976-74-1

N-[2-(thiophen-2-yl)ethyl]prop-2-enamide

Cat. No.: B2819933
CAS No.: 1155976-74-1
M. Wt: 181.25
InChI Key: FPNDJSZYBHJMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(thiophen-2-yl)ethyl]prop-2-enamide: is an organic compound that features a thiophene ring attached to an ethyl chain, which is further connected to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)ethyl]prop-2-enamide typically involves the following steps:

    Thiophene Functionalization: The thiophene ring is functionalized to introduce an ethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The ethylated thiophene is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide group. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The prop-2-enamide group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl chain can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: N-[2-(thiophen-2-yl)ethyl]prop-2-enamine.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[2-(thiophen-2-yl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)ethyl]prop-2-enamide depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Material Science: In conductive polymers, the thiophene ring can participate in π-π stacking interactions, enhancing the material’s conductivity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(thiophen-2-yl)ethyl]prop-2-enamine: Similar structure but with an amine group instead of an amide.

    N-[2-(furan-2-yl)ethyl]prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-[2-(pyridin-2-yl)ethyl]prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-[2-(thiophen-2-yl)ethyl]prop-2-enamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it valuable in specific applications such as organic electronics and medicinal chemistry.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-2-9(11)10-6-5-8-4-3-7-12-8/h2-4,7H,1,5-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNDJSZYBHJMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.